Halogen Bond Strength vs. Dicyanobenzene
A direct head-to-head crystallographic and computational study compared 1,4-diisocyanobenzene and its nitrile analog, 1,4-dicyanobenzene. The diisocyanide exhibits stronger halogen bonding to the 1,3,5-triiodotrifluorobenzene (1,3,5-FIB) donor, as evidenced by a shorter interaction distance and a larger charge transfer component. The difference is quantified by a higher binding energy for the diisocyanide complex compared to the dinitrile complex in an isostructural environment [1].
| Evidence Dimension | Halogen Bond (HaB) Interaction Strength |
|---|---|
| Target Compound Data | Shorter I···C distance; Higher charge transfer contribution (<5%); Higher overall binding energy |
| Comparator Or Baseline | 1,4-Dicyanobenzene: Longer I···N distance; Lower charge transfer; Lower binding energy |
| Quantified Difference | Diisocyanides are more nucleophilic and exhibit stronger binding to 1,3,5-FIB. Charge transfer contribution to HaB is <5% but higher for diisocyanide than dinitrile systems. |
| Conditions | Co-crystallization with 1,3,5-triiodotrifluorobenzene (1,3,5-FIB); X-ray diffraction and theoretical analysis (SAPT, NBO) |
Why This Matters
For crystal engineering and the design of functional supramolecular materials, the enhanced halogen bonding capability of the isocyanide group offers a quantifiable advantage for directing assembly and tuning material properties compared to nitrile-based alternatives.
- [1] Smirnov AS, et al. Halogen Bonding Involving Isomeric Isocyanide/Nitrile Groups. Int J Mol Sci. 2023;24(17):13324. doi:10.3390/ijms241713324. View Source
